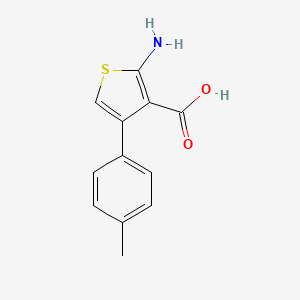
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2,2-difluoroethyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,2-difluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Synthetic Route:
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions and equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)piperidine: This compound lacks the amine group at the 3-position, making it structurally similar but functionally different.
3-Aminopiperidine: This compound has an amine group at the 3-position but lacks the 2,2-difluoroethyl group, resulting in different chemical properties and reactivity.
2,2-Difluoroethylamine: This compound contains the 2,2-difluoroethyl group but lacks the piperidine ring, making it a simpler molecule with different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H15ClF2N2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H14F2N2.ClH/c8-7(9)5-11-3-1-2-6(10)4-11;/h6-7H,1-5,10H2;1H |
Clave InChI |
OHVUYBRVARREMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)

![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)




![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)


